molecular formula C9H20N2O2S B2729319 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1396880-51-5

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2729319
CAS No.: 1396880-51-5
M. Wt: 220.33
InChI Key: MSHPJOIHFAVTOG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is an organic compound with a complex structure that includes a urea moiety, a hydroxy group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl isocyanate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of new substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

    1-Ethyl-3-(2-hydroxy-2-methylbutyl)urea: Lacks the methylthio group, which may result in different chemical and biological properties.

    1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiourea: Contains a thiourea moiety instead of a urea moiety, which can affect its reactivity and applications.

Uniqueness: 1-Ethyl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-ethyl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-4-10-8(12)11-7-9(2,13)5-6-14-3/h13H,4-7H2,1-3H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHPJOIHFAVTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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